molecular formula C25H30INO4 B1434554 [4-[2-(Diethylamino)ethoxy]-3-iodophenyl][2-(1-hydroxybutyl)-3-benzofuranyl]-methanone CAS No. 318267-28-6

[4-[2-(Diethylamino)ethoxy]-3-iodophenyl][2-(1-hydroxybutyl)-3-benzofuranyl]-methanone

Cat. No.: B1434554
CAS No.: 318267-28-6
M. Wt: 535.4 g/mol
InChI Key: XNVPIWRTXNMTCA-UHFFFAOYSA-N
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Description

[4-[2-(Diethylamino)ethoxy]-3-iodophenyl][2-(1-hydroxybutyl)-3-benzofuranyl]-methanone is a complex organic compound with the molecular formula C25H30INO4 and a molecular weight of 535.41 g/mol . This compound is known for its unique structure, which includes an iodophenyl group and a benzofuranyl moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of [4-[2-(Diethylamino)ethoxy]-3-iodophenyl][2-(1-hydroxybutyl)-3-benzofuranyl]-methanone involves multiple steps, typically starting with the preparation of the iodophenyl and benzofuranyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the iodophenyl group.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve specific temperatures and pH levels to favor the desired reaction pathway.

    Major Products: The major products depend on the type of reaction.

Scientific Research Applications

[4-[2-(Diethylamino)ethoxy]-3-iodophenyl][2-(1-hydroxybutyl)-3-benzofuranyl]-methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of [4-[2-(Diethylamino)ethoxy]-3-iodophenyl][2-(1-hydroxybutyl)-3-benzofuranyl]-methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compared to other similar compounds, [4-[2-(Diethylamino)ethoxy]-3-iodophenyl][2-(1-hydroxybutyl)-3-benzofuranyl]-methanone stands out due to its unique combination of an iodophenyl group and a benzofuranyl moiety. Similar compounds include:

This compound’s distinct structure and properties make it a valuable subject for ongoing research and development in multiple scientific disciplines.

Properties

IUPAC Name

[4-[2-(diethylamino)ethoxy]-3-iodophenyl]-[2-(1-hydroxybutyl)-1-benzofuran-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30INO4/c1-4-9-20(28)25-23(18-10-7-8-11-21(18)31-25)24(29)17-12-13-22(19(26)16-17)30-15-14-27(5-2)6-3/h7-8,10-13,16,20,28H,4-6,9,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVPIWRTXNMTCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C=C3)OCCN(CC)CC)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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